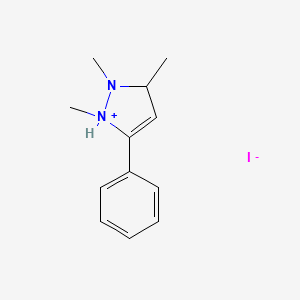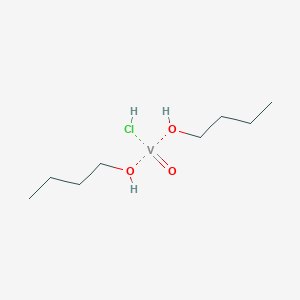
Butan-1-ol;oxovanadium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-ol;oxovanadium;hydrochloride is a compound that combines butan-1-ol, a primary alcohol, with oxovanadium and hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-ol;oxovanadium;hydrochloride involves several steps. One common method is the reaction of butan-1-ol with vanadium pentoxide (V2O5) in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the large-scale reaction of butan-1-ol with vanadium compounds and hydrochloric acid. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Butan-1-ol;oxovanadium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanal or butanoic acid.
Reduction: It can be reduced to form butane.
Substitution: The hydroxyl group in butan-1-ol can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Butanal, butanoic acid.
Reduction: Butane.
Substitution: Halogenated butan-1-ol derivatives.
Scientific Research Applications
Butan-1-ol;oxovanadium;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of butan-1-ol;oxovanadium;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxovanadium moiety can act as a catalyst, facilitating various biochemical reactions. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Butan-1-ol: A primary alcohol with similar chemical properties but lacks the oxovanadium and hydrochloride components.
Oxovanadium Compounds: Compounds containing the oxovanadium moiety, used in catalysis and industrial applications.
Hydrochloride Salts: Compounds containing the hydrochloride ion, often used to enhance the solubility and stability of other compounds.
Uniqueness
The presence of oxovanadium enhances its catalytic activity, while the hydrochloride component improves its solubility and stability .
Properties
CAS No. |
31509-77-0 |
|---|---|
Molecular Formula |
C8H21ClO3V |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
butan-1-ol;oxovanadium;hydrochloride |
InChI |
InChI=1S/2C4H10O.ClH.O.V/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;1H;; |
InChI Key |
RSMNIACNGPBHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.O=[V].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


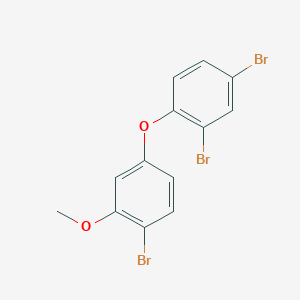
![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
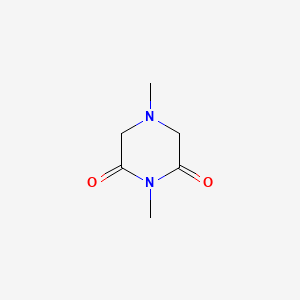
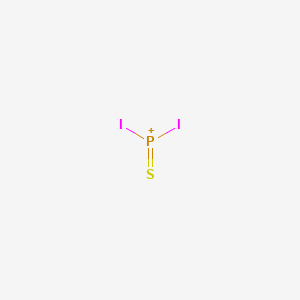
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
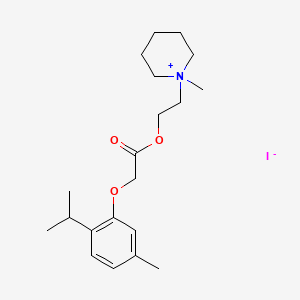
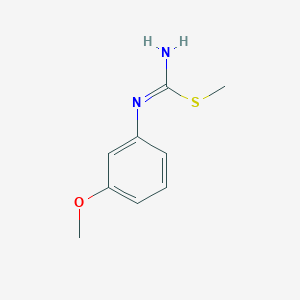
silane](/img/structure/B14690547.png)

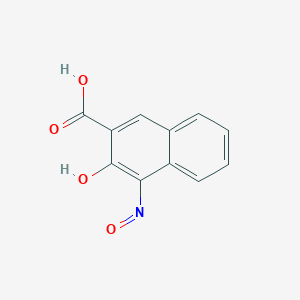
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
